REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:18]=[CH:17][CH:16]=[CH:15][C:6]=1[O:7][CH2:8][CH2:9][N:10]([CH2:13][CH3:14])[CH2:11][CH3:12])=[N+]=[N-]>[Pd]>[NH2:1][CH2:4][C:5]1[CH:18]=[CH:17][CH:16]=[CH:15][C:6]=1[O:7][CH2:8][CH2:9][N:10]([CH2:13][CH3:14])[CH2:11][CH3:12]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1=C(OCCN(CC)CC)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide the product
|
Name
|
|
Type
|
|
Smiles
|
NCC1=C(OCCN(CC)CC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |